molecular formula C33H51N3O8S2 B8208782 Nelfinavir mesylate hydrate

Nelfinavir mesylate hydrate

Número de catálogo B8208782
Peso molecular: 681.9 g/mol
Clave InChI: QUWWBORDPJHOJO-GZDSSZIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nelfinavir mesylate hydrate, also known as AG1343, is used as a therapeutic agent for acquired immunodeficiency syndrome (AIDS). It acts as an antifibrotic agent and is used to treat pulmonary fibrosis in patients with systemic sclerosis (SSc) .


Molecular Structure Analysis

The empirical formula of Nelfinavir mesylate hydrate is C32H45N3O4S · CH3SO3H · xH2O. It has a molecular weight of 663.89 on an anhydrous basis .


Physical And Chemical Properties Analysis

Nelfinavir mesylate hydrate is a solid substance. It has a characteristic odor and is white to off-white in color . The solubility of Nelfinavir mesylate hydrate in DMSO is ≥2 mg/mL .

Aplicaciones Científicas De Investigación

  • HIV Treatment : Nelfinavir mesylate is a potent and selective inhibitor of HIV protease, approved for treating individuals infected with HIV (Patick, Durán, Cao, et al., 1998). It has demonstrated effectiveness in reducing viral load and increasing CD4+ cell count in combination with nucleoside reverse transcriptase inhibitors for at least 21 months (Pai & Nahata, 1999).

  • Combination Therapy : When combined with other antiretroviral therapeutic agents, nelfinavir mesylate can result in enhanced antiviral activity without increasing cellular cytotoxicity (Patick, Boritzki & Bloom, 1997). This finding is crucial for developing effective combination therapies for HIV treatment.

  • Lung Fibrosis : In systemic sclerosis, an animal model demonstrated that nelfinavir mesylate could inhibit the development of lung fibrosis (McHugh, 2017).

  • Bioavailability Enhancement : Oral administration of nelfinavir mesylate loaded into PLGA nanoparticles has shown to enhance bioavailability and reduce dosing frequency, thereby improving therapeutic efficacy (Venkatesh, Baskaran, Karri, et al., 2015). Lipid nanocarriers can also improve the bioavailability of nelfinavir mesylate, aiding in AIDS management (Belubbi, Shevade, Dhawan, et al., 2018).

  • Pediatric Use : The drug has been well tolerated and effective in suppressing viremia in children as young as three months of age (Krogstad, Wiznia, Luzuriaga, et al., 1999).

  • Pregnancy : Nelfinavir exposure during pregnancy is associated with a 3% prevalence of birth defects, not significantly different from the CDC rate, indicating a level of safety in pregnant women (Covington, Conner, Doi, et al., 2004).

  • Pharmacokinetics and Stability : Research has also focused on the pharmacokinetics of nelfinavir and its active metabolite, M8, in the human body, as well as methods for analyzing and ensuring the stability of the drug under various conditions (Zhang, Wu, Patick, et al., 2001; Kaul, Agrawal, Paradkar, et al., 2004; Singh, Mehrotra & Bakhshi, 2010).

Mecanismo De Acción

Nelfinavir is a potent HIV-1 protease inhibitor. It inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .

Safety and Hazards

Nelfinavir mesylate hydrate should be handled with care to avoid inhalation of dusts or aerosols. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water. If swallowed, drink plenty of water and seek medical attention if symptoms occur .

Propiedades

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWBORDPJHOJO-GZDSSZIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033736
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelfinavir mesylate hydrate

CAS RN

159989-65-8
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelfinavir mesylate hydrate
Reactant of Route 2
Reactant of Route 2
Nelfinavir mesylate hydrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nelfinavir mesylate hydrate
Reactant of Route 4
Reactant of Route 4
Nelfinavir mesylate hydrate
Reactant of Route 5
Nelfinavir mesylate hydrate
Reactant of Route 6
Nelfinavir mesylate hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.